Regiochemical Identity: 1-Methyl-1H-imidazol-5-yl vs. 1-Methyl-1H-imidazol-4-yl Connectivity Enables Distinct Target Engagement in IDH1 Inhibitor Scaffolds
In the SAR study of imidazole cyclopropyl amine analogues as mutant IDH1 inhibitors (Zheng et al., 2018), compounds bearing the 1-methyl-1H-imidazol-5-ylmethylamine substructure exhibited distinct enzymatic and cellular inhibition profiles compared to structural isomers. The lead compound 5t – which incorporates the 1-methyl-1H-imidazol-5-yl motif with a cyclopropyl-containing side chain – demonstrated potent IDH1^R132H enzymatic inhibition and suppressed 2-HG production in the IDH1-mutant HT1080 cell line, while also displaying moderate liver microsome stability [1]. Although the exact quantitative values for the unsubstituted parent compound N-((1-Methyl-1H-imidazol-5-yl)methyl)cyclopropanamine are not reported in this publication, the SAR table demonstrates that even minor alterations to the imidazole substitution pattern (e.g., moving the methyl group from the 1-position or changing the cyclopropyl to cyclobutyl) result in substantial shifts in both enzymatic IC₅₀ and cellular 2-HG suppression IC₅₀, with the most potent analogues achieving enzymatic IC₅₀ values below 100 nM [1].
| Evidence Dimension | Impact of imidazole N-methyl regioisomerism on IDH1^R132H enzymatic inhibition and cellular 2-HG suppression |
|---|---|
| Target Compound Data | The compound contains the 1-methyl-1H-imidazol-5-ylmethylamine scaffold present in the most potent analogues of the Zheng et al. series; specific quantitative data for CAS 1466199-32-5 itself is not available from the primary literature at this time. |
| Comparator Or Baseline | Analogues with alternative imidazole substitution patterns (e.g., 1-methyl-1H-imidazol-4-yl regioisomers, des-methyl imidazoles) in the same assay system showed reduced or absent inhibition. The lead compound 5t containing the 1-methyl-1H-imidazol-5-yl motif achieved enzymatic IC₅₀ < 100 nM and cellular 2-HG suppression IC₅₀ in the submicromolar range. |
| Quantified Difference | Class-level inference: the 1-methyl-1H-imidazol-5-yl regioisomeric form is associated with the highest potency within the series, with alterations causing >10-fold loss of activity in certain cases. |
| Conditions | IDH1^R132H enzymatic assay; cellular 2-HG suppression assay in IDH1-mutant HT1080 fibrosarcoma cell line; human liver microsome stability assay (Zheng et al., Bioorg. Med. Chem. Lett. 2018). |
Why This Matters
For a researcher initiating an IDH1 inhibitor optimization campaign, sourcing the precise regioisomer (1-methyl-1H-imidazol-5-yl rather than the 4-yl isomer) is critical, as the SAR data indicate this connectivity is a determinant of target engagement and cellular activity.
- [1] Zheng, Q. et al. Discovery and structure-activity-relationship study of novel imidazole cyclopropyl amine analogues for mutant isocitric dehydrogenase 1 (IDH1) inhibitors. Bioorg. Med. Chem. Lett. 2018, 28, 3808–3812. PMID: 30413349. View Source
